molecular formula C10H10N2 B1618340 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 7724-48-3

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cat. No.: B1618340
CAS No.: 7724-48-3
M. Wt: 158.2 g/mol
InChI Key: RUFZNDNBXKOZQV-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Drug Discovery and Development

The benzimidazole scaffold, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netijpsr.com This designation stems from its recurring presence in a multitude of FDA-approved drugs and biologically active compounds. nih.gov The versatility of the benzimidazole nucleus allows it to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, anthelmintic, and antihypertensive properties. nih.govresearchgate.netnih.gov

The broad pharmacological significance of benzimidazole derivatives is attributed to their key physicochemical characteristics. nih.gov These include their capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which enable efficient binding to a wide range of biological macromolecules. nih.gov The structural similarity of the benzimidazole core to natural purines allows it to interact with various enzymes and receptors within biological systems. arabjchem.org This inherent bioactivity, combined with its synthetic accessibility, makes the benzimidazole scaffold a cornerstone in the rational design of new therapeutic agents. nih.govnih.gov

Overview of the Pyrrolo[1,2-a]benzimidazole Core System within Bioactive Heterocyclic Compounds

Fusing a pyrrole (B145914) ring system with the benzimidazole core gives rise to the pyrrolo[1,2-a]benzimidazole scaffold, an important pharmacophore found in various biologically active compounds. researchgate.net This integration of two significant heterocyclic motifs creates a more complex, rigid structure with a distinct three-dimensional shape that can be exploited for specific biological targeting. Pyrroles and their derivatives are themselves key components in numerous natural products and bioactive molecules, known to possess a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. biolmolchem.comnih.govresearchgate.net

The resulting fused system, specifically the 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole framework, has been the subject of research exploring its therapeutic potential. Derivatives of this core have been investigated for a range of activities. For instance, specific quinone derivatives of the pyrrolo[1,2-a]benzimidazole (PBI) system have been identified as a novel class of DNA cleaving agents. nih.govacs.org These compounds operate under reducing conditions to damage DNA, showcasing a unique profile of cytotoxicity against various cancer cell lines, including non-small cell lung, colon, CNS, melanoma, ovarian, and renal cancers. nih.gov This demonstrates the potential of the pyrrolo[1,2-a]benzimidazole core as a foundational structure for the development of new chemotherapeutic agents. nih.govacs.org

Historical Context and Evolution of Research Interest in this compound Derivatives

The exploration of benzimidazole's biological potential began as early as 1944. frontiersin.org However, focused research on the fused this compound system and its derivatives appears to have gained momentum in later decades.

A notable area of early investigation was in the field of central nervous system disorders. Research published in 1989 detailed the synthesis and evaluation of a series of 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones for anticonvulsant activity. acs.orgnih.gov In these studies, several derivatives demonstrated superior anticonvulsant effects compared to the established drug valproate, with one compound showing activity comparable to diphenylhydantoin. acs.orgnih.gov This line of inquiry continued, with further structure-activity relationship studies on this class of compounds published in 2001, aiming to optimize the substitution pattern for enhanced anticonvulsant effects. nih.gov

By the early 1990s, the research focus had expanded to include oncology. A 1993 study introduced pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones as a new class of DNA cleaving agents. nih.gov This marked a significant evolution, moving from CNS applications to the development of potential antitumor agents. These compounds were designed to mimic mitomycin antitumor agents and were found to possess anthracycline-like features. nih.gov Subsequent research further explored these antitumor properties, investigating structure-activity relationships and the influence of various substituents on cytotoxicity against dozens of cancer cell lines. nih.govnih.gov

This evolution from investigating anticonvulsant properties to developing specialized anticancer agents highlights the chemical versatility and broad therapeutic potential of the this compound scaffold, cementing its status as a molecule of enduring interest in medicinal chemistry.

Interactive Data Table: Research on Pyrrolo[1,2-a]benzimidazole Derivatives

Compound ClassInvestigated ActivityKey FindingsYear Published
2,3,3a,4-Tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-onesAnticonvulsantSome derivatives showed effects better than valproate; one was comparable to diphenylhydantoin. acs.orgnih.gov1989
Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinonesAntitumor (DNA Cleavage)Act as DNA cleaving agents under reducing conditions; cytotoxic against lung, colon, CNS, melanoma, ovarian, and renal cancers. nih.gov1993
6-N-aziridinyl-3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo-[1,2-a]benzimidazole-5,8-dione 3-acetateAntitumorPossesses nanomolar IC50 values against various human ovarian and colon cancer cell lines. nih.gov1995
Substituted 1H-pyrrolo[1,2-a]benzimidazol-1-one derivativesAnticonvulsantAnticonvulsant effects depend on the nature of substituents at C-6, C-2, and C-3a positions. nih.gov2001

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
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InChI

InChI=1S/C10H10N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-2,4-5H,3,6-7H2
Source PubChem
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InChI Key

RUFZNDNBXKOZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40227976
Record name 2,3-Dihydro-1H-pyrrolo(1,2-a)benzimidazole
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7724-48-3
Record name 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole
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Record name 2,3-Dihydro-1H-pyrrolo(1,2-a)benzimidazole
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Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolo 1,2 a Benzimidazole and Its Analogues

Conventional and Established Synthetic Routes to the Pyrrolo[1,2-a]benzimidazole Skeleton

The construction of the fused pyrrolo[1,2-a]benzimidazole system is achieved through several strategic synthetic routes. These methods primarily involve the formation of the pyrrole (B145914) ring onto a pre-existing or co-formed benzimidazole (B57391) moiety.

A plausible, though not widely documented, pathway for the synthesis of the pyrrolo[1,2-a]benzimidazole skeleton involves the reaction between alk-4-ynals and o-diaminobenzenes. This transformation would likely proceed through a tandem reaction sequence. Initially, the aldehyde functionality of the alk-4-ynal condenses with the o-diaminobenzene to form a 2-(alk-3-ynyl)benzimidazole intermediate. This intermediate would then undergo a subsequent intramolecular cyclization, or hydroamination, of the pendant alkyne group onto the benzimidazole nitrogen to form the fused five-membered pyrrole ring. This type of intramolecular cyclization of alkyne-tethered heterocycles is often facilitated by transition metal catalysts, such as gold or palladium complexes, which activate the alkyne toward nucleophilic attack.

A notable and effective method for synthesizing substituted 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles is through the cyclopropyliminium rearrangement of 2-cyclopropylbenzimidazoles. researchgate.net This thermal rearrangement, also known as the Cloke-Wilson rearrangement, is driven by the release of ring strain from the three-membered cyclopropane (B1198618) ring to form the more stable five-membered dihydropyrrole ring. beilstein-journals.org

The process involves the rearrangement of 2-cyclopropylbenzimidazole derivatives, which can bear various substituents on the cyclopropane ring. The position of these substituents dictates the substitution pattern of the final product. researchgate.net

Substrates with a functional group at the C1 position of the cyclopropane ring yield products substituted at the C3 position of the 2,3-dihydropyrrolo[1,2-a]benzimidazole system. researchgate.netbeilstein-journals.org

Substituents at the C2 position of the cyclopropane ring typically lead to a mixture of isomeric products. researchgate.netbeilstein-journals.org However, the regioselectivity of the reaction can often be influenced by adjusting the polarity of the solvent, allowing for the predominant formation of one isomer. researchgate.net

For instance, 2-cyclopropyl-4(7)-nitrobenzimidazoles undergo this rearrangement to form two isomeric 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles, with one isomer being produced in considerably greater amounts than the other. researchgate.net

Table 1: Regioselectivity in Cyclopropyliminium Rearrangement

Substituent Position on 2-Cyclopropylbenzimidazole Resulting Substituent Position on Pyrrolo[1,2-a]benzimidazole Reference
C1 of Cyclopropane Ring C3 researchgate.net, beilstein-journals.org
C2 of Cyclopropane Ring Mixture of isomers (C1 and C2) researchgate.net, beilstein-journals.org

The synthesis of di-oxo analogues, specifically tetrahydro-5H-pyrrolo[1,2-a]imidazole-2,5(3H)-diones, can be achieved through intramolecular cyclization pathways. One convenient method involves the cyclocondensation of L-α-aminohydroxamic acids with 4-oxopentanoic acid. researchgate.net This reaction leads to the formation of 1-hydroxytetrahydro-5H-pyrrolo[1,2-а]imidazole-2,5(3H)-diones. researchgate.net The optimal reaction conditions depend on the nature of the substituents on the aminohydroxamic acid. researchgate.net

Another approach is the intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide. researchgate.net When treated with dehydrating agents like phosphorus oxybromide (POBr3) or phosphorus oxychloride (POCl3), this precursor cyclizes to yield 2-halosubstituted pyrrolo[1,2-a]imidazoles. researchgate.net A microwave-assisted modification of this method has been shown to improve the yield significantly. researchgate.net

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical strategy for the synthesis of the pyrrolo[1,2-a]benzimidazole scaffold, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com

One such strategy involves a three-component reaction of a benzimidazole, a 2-bromoacetophenone (B140003) derivative, and a non-symmetrical activated alkyne. semanticscholar.org When these components are heated in a 1:2:1 molar ratio, they react to form pyrrolo[1,2-a]benzimidazole derivatives. This reaction can be performed under either conventional reflux conditions or with microwave irradiation. semanticscholar.org The reaction proceeds via a 1,3-dipolar cycloaddition of an in-situ generated benzimidazolium ylide with the activated alkyne. mdpi.com

Another efficient one-pot, three-component method utilizes a Knoevenagel condensation followed by a [4+1]-cycloaddition reaction. rsc.orgnih.gov This strategy has been successfully employed for the synthesis of pyrrolo[1,2-a]benzimidazole linked to an ionic liquid as a soluble support, facilitating purification. The synthesis is performed under microwave dielectric heating, and all final products are typically obtained in good yield and high purity after simple precipitation. rsc.orgnih.gov

A further approach involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine. nih.gov This procedure occurs through a Knoevenagel condensation, which is then followed by sequential inter- and intramolecular Michael additions, providing a proficient route to fused tetracyclic systems based on the pyrrolo[1,2-a]benzimidazole core. nih.gov

Table 2: Examples of One-Pot Syntheses for Pyrrolo[1,2-a]benzimidazole Analogues

Components Key Reaction Steps Conditions Reference
Benzimidazole, 2-Bromoacetophenone, Activated Alkyne 1,3-Dipolar Cycloaddition Reflux or Microwave semanticscholar.org, mdpi.com
IL-supported benzimidazole precursor, Aldehyde, Isocyanide Knoevenagel Condensation, [4+1]-Cycloaddition Microwave rsc.org, nih.gov
2-(1H-benzo[d]imidazol-2-yl)acetonitrile, Arylglyoxal Knoevenagel Condensation, Michael Additions Reflux in Ethanol nih.gov

The synthesis of the target heterocyclic system relies on the availability of key precursors and synthetic intermediates. A fundamental building block for many of these syntheses is the benzimidazole ring itself, which is commonly prepared by the condensation of o-phenylenediamines with either carboxylic acids or aldehydes. nih.gov Gold nanoparticle-supported catalysts have been shown to effectively promote the reaction between o-phenylenediamines and aldehydes under ambient conditions to yield 2-substituted benzimidazoles. mdpi.com

For the cyclopropyliminium rearrangement pathway (Section 2.1.1.2), the essential precursors are 2-cyclopropylbenzimidazoles. These are synthesized by the condensation of o-phenylenediamines with cyclopropanecarboxaldehyde. researchgate.netbeilstein-journals.org

For multicomponent reactions, precursors like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile are required. nih.gov The synthesis of N-substituted benzimidazole precursors is also crucial for certain routes. For example, N-acylation followed by cyclodehydration of supported methyl-3-amino-4-(isobutylamino)benzoate is used to prepare key benzimidazole intermediates for solid-phase syntheses. semanticscholar.orgrsc.org The synthesis of N-substituted pyridinium (B92312) chlorides, such as N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride, serves as a starting point for related fused systems like pyrido[1,2-a]benzimidazoles.

Cyclization Reactions for Pyrrolo[1,2-a]benzimidazole Ring Formation

Advanced and Green Chemistry Approaches in Pyrrolo[1,2-a]benzimidazole Synthesis

The synthesis of pyrrolo[1,2-a]benzimidazoles and related tricyclic structures has benefited immensely from modern synthetic methodologies that offer improvements in reaction times, yields, and environmental impact over classical methods.

Continuous Flow Synthesis Techniques for Tricyclic Benzimidazole Derivatives

Continuous flow chemistry represents a significant paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved scalability. uc.pt While specific documentation on the continuous flow synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not extensively detailed in the available literature, the application of this technology to structurally similar heterocycles underscores its potential.

For instance, a fully automated, multi-step continuous flow process has been successfully developed for the synthesis of highly functionalized imidazo[1,2-a]heterocycles. acs.org This method facilitates the production of imidazo[1,2-a]pyridine-2-carboxylic acids and their corresponding amides directly from simple starting materials like 2-aminopyridines and bromopyruvic acid, eliminating the need for isolating intermediates. acs.org Similarly, robust and versatile flow protocols using heterogeneous catalysts, such as copper-on-charcoal, have been established for the synthesis of 1,2,3-triazoles, demonstrating high yields and excellent functional group tolerance without the need for base additives. nih.gov These examples highlight the advantages of flow synthesis, including precise temperature control, safe handling of hazardous intermediates, and ease of scale-up, all of which are highly applicable to the manufacturing of complex tricyclic benzimidazole derivatives. uc.ptacs.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, dramatically reducing reaction times and often improving product yields. The synthesis of benzimidazoles, the core of the target structure, has been a particular area of focus for this technology. uc.ptacs.org

Microwave irradiation provides a simple, clean, and environmentally sustainable method for producing benzimidazole derivatives, frequently under solvent-free conditions which minimizes industrial waste. nih.gov One efficient strategy for pyrrolo[1,2-a]benzimidazole (PBI) synthesis involves a one-pot, three-component condensation under microwave dielectric heating. nih.gov This reaction, which utilizes an ionic liquid as a soluble support, proceeds through a Knoevenagel condensation followed by a [4+1]-cycloaddition. nih.govresearchgate.net

Comparisons with conventional heating methods starkly illustrate the benefits. For example, the synthesis of 1,2-disubstituted benzimidazoles using erbium triflate (Er(OTf)₃) as a catalyst saw reaction times plummet from 60 minutes with conventional heating to just 5 minutes under microwave irradiation, with yields increasing from 61.4% to 99.9%. nih.gov Similar enhancements have been observed in the synthesis of benzimidazole-thiazolidinedione derivatives, confirming the significant advantages of microwave assistance. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
DerivativeMethodCatalyst/ConditionsReaction TimeYield (%)Reference
1,2-Disubstituted BenzimidazolesConventionalEr(OTf)₃60 min61.4% nih.gov
1,2-Disubstituted BenzimidazolesMicrowaveEr(OTf)₃, Solvent-free5 min99.9% nih.gov
Benzimidazole-Thiazolidinedione DerivativesConventional-8-12 h72-85% rsc.org
Benzimidazole-Thiazolidinedione DerivativesMicrowave-10-20 min80-92% rsc.org

Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound is crucial for evaluating structure-activity relationships. A key reaction for this purpose is the cyclopropyliminium rearrangement of substituted 2-cyclopropylbenzimidazoles. researchgate.net This rearrangement provides access to the 2,3-dihydropyrrolo[1,2-a]benzimidazole skeleton with substituents at positions 1, 2, or 3. researchgate.net

The stereochemical outcome of this reaction is highly dependent on the substitution pattern and reaction conditions. While substrates with substituents at the 2-position of the cyclopropane ring often yield a mixture of isomers, the reaction can be guided to favor a single isomer. researchgate.net A critical factor influencing this selectivity is the polarity of the solvent. By carefully selecting the solvent, it is possible to direct the reaction to produce one isomer predominantly. researchgate.net Furthermore, the regioselectivity can be enhanced by the electronic and steric effects of substituents on the benzimidazole ring. For instance, a nitro group at the 4(7)-position can lead to a more selective reaction, partly due to the stabilizing effect of hydrogen bonding between the adjacent NH and NO₂ groups in one of the reaction intermediates. researchgate.net

Strategic Derivatization for Pharmacological Profile Modulation

The therapeutic potential of the pyrrolo[1,2-a]benzimidazole scaffold can be fine-tuned through strategic chemical modifications. These derivatizations aim to introduce new functionalities or extend the core structure to interact more effectively with biological targets.

Introduction of Aziridinyl and Methyl Substituents for Enhanced Bioactivity

The introduction of an aziridine (B145994) ring, a strained three-membered heterocycle, is a well-known strategy for creating DNA alkylating agents. The first synthesis of an aziridinyl-fused pyrrolo[1,2-a]benzimidazole was achieved through an intramolecular anionic aromatic ipso-substitution. Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones are a notable class of compounds that act as reductive alkylating agents, cleaving DNA specifically at guanine (B1146940) (G) and adenine (B156593) (A) bases. nih.gov This mechanism of action is central to their cytotoxic properties against various cancer cell lines. nih.gov

The addition of methyl groups is another common modification. In one study, attaching methyl substituents to the quinone moiety of a related pyrido[1,2-a]benzimidazolequinone was found to modulate its biological properties. researchgate.net While the modification increased the reductive potential of the compound, it led to a decrease in both cytotoxicity and selectivity. researchgate.net This finding demonstrates that even small structural changes like the addition of a methyl group can significantly impact the pharmacological profile of the parent compound. The synthesis of 6-methyl and 5a-methyl substituted fused benzimidazopyrrolopyrazines has also been reported, further expanding the library of methylated analogues. nih.gov

Synthesis of Fused Ring Systems and Polycyclic Analogues (e.g., Pyrrolo[1,2-a]quinoxaline)

Extending the tricyclic core of this compound to create larger, polycyclic systems is a key strategy for developing new derivatives. A prominent example is the synthesis of pyrrolo[1,2-a]quinoxalines.

Various catalytic systems have been developed for this transformation. An efficient iodine-catalyzed, metal-free cascade coupling protocol allows for the one-pot synthesis of pyrrolo[1,2-a]quinoxalines from sp³ and sp² C-H cross-dehydrogenative coupling. rsc.org Another straightforward method employs iron(III) chloride (FeCl₃) to catalyze the reaction between 1-(2-aminophenyl)pyrroles and cyclic ethers, constructing the necessary C-C and C-N bonds to form the fused system. rsc.org Researchers have also developed a green synthesis method for 4-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinoxaline derivatives that proceeds at room temperature using only acetic acid as the solvent. rsc.org

Beyond quinoxalines, other tetracyclic systems have been synthesized. For example, benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles can be readily prepared from 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals in a procedure involving Knoevenagel condensation followed by Michael additions. researchgate.net

Table 2: Synthesis of Fused Ring Analogues
Fused AnalogueStarting MaterialsCatalyst/ReagentsMethodReference
Pyrrolo[1,2-a]quinoxaline (B1220188)(2-aminophenyl)pyrroles, PropiolatesI₂, DMSO (oxidant)I₂-catalyzed one-pot cascade coupling rsc.org
Pyrrolo[1,2-a]quinoxaline1-(2-aminophenyl)pyrroles, Cyclic ethersFeCl₃Fe-catalyzed annulation/cleavage rsc.org
4-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinoxaline3-arylidene-3,4-dihydroquinoxalin-2(1H)-onesHOAc (solvent)Mamedov Heterocycle Rearrangement rsc.org
Benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazole2-(1H-benzo[d]imidazol-2-yl)acetonitrile, ArylglyoxalsPiperidine, EthanolKnoevenagel condensation / Michael addition researchgate.net

Preparation of Pyrrolo[1,2-a]benzimidazole-Linked Conjugates, including Peptides and Other Heterocycles

The conjugation of the this compound scaffold to peptides and other heterocyclic systems is a significant area of interest in medicinal chemistry, aiming to enhance biological activity, and improve targeting specificity. Methodologies for creating these conjugates often involve the initial synthesis of a functionalized pyrrolo[1,2-a]benzimidazole core, which can then undergo coupling reactions with the desired peptide or heterocycle.

A key strategy for producing these conjugates is the introduction of a reactive functional group, such as an amino or carboxyl group, onto the pyrrolo[1,2-a]benzimidazole framework. This functionalized intermediate can then be readily coupled with peptides through standard amide bond formation techniques or linked to other heterocycles via cross-coupling reactions.

Functionalization of the Pyrrolo[1,2-a]benzimidazole Core

The synthesis of amino-substituted pyrido[1,2-a]benzimidazoles provides a versatile entry point for conjugation. For instance, N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride can undergo reductive intramolecular cyclization using tin(II) chloride in hydrochloric acid and isopropyl alcohol at 40°C. The resulting amino-pyrido[1,2-a]benzimidazole can then be acylated. For example, treatment with propionic anhydride (B1165640) in DMFA yields the corresponding propionamide (B166681) derivative. This acylated amino group can direct further electrophilic substitution, such as nitration, to introduce additional functionalities for subsequent conjugation. jraic.com

Starting MaterialReagents and ConditionsProductYield (%)
N-(2-nitro-4-trifluoromethyl-phenyl)pyridinium chloride1. SnCl2, HCl, i-PrOH, H2O, 40°C7-Trifluoromethyl-pyrido[1,2-a]benzimidazol-8-ylamine-
7-Trifluoromethyl-pyrido[1,2-a]benzimidazol-8-ylaminePropionic anhydride, DMFA, 20°C, 1hN-(7-Trifluoromethyl-pyrido[1,2-a]benzimidazol-8-yl)-propionamide96
N-(7-Trifluoromethyl-pyrido[1,2-a]benzimidazol-8-yl)-propionamideKNO3, H2SO4, 20°C, 1hN-(6-Nitro-7-trifluoromethyl-pyrido[1,2-a]benzimidazol-8-yl)-propionamide92

Table 1: Synthesis and Functionalization of Pyrido[1,2-a]benzimidazole Amino Derivatives. jraic.com

Conjugation with Other Heterocycles

The pyrrolo[1,2-a]benzimidazole scaffold has been successfully linked to other heterocyclic systems, creating novel hybrid molecules. One notable example is the synthesis of pyrrolo[2,1-c] jraic.comrsc.orgbenzodiazepine-benzimidazole conjugates. nih.gov While the specific linker and reaction conditions for attaching the this compound core were not detailed in the available abstracts, the work highlights the feasibility of creating such complex heterocyclic assemblies.

Another approach involves the Mamedov heterocycle rearrangement for the synthesis of 4-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinoxalines. This method provides a direct way to couple benzimidazole and pyrrolo[1,2-a]quinoxaline moieties at room temperature using only acetic acid as a solvent, with moderate to good yields. rsc.org

Furthermore, a one-pot, three-component reaction under microwave irradiation has been developed for the synthesis of pyrrolo[1,2-a]benzimidazoles linked to an ionic liquid support. This method involves a Knoevenagel condensation and a [4+1]-cycloaddition reaction, demonstrating a modern approach to constructing these fused systems which could be adapted for creating linked heterocycles. nih.govresearchgate.net

ReactantsMethodProduct
2-(1H-benzo[d]imidazol-2-yl)acetonitrile, arylglyoxalsKnoevenagel condensation, inter- and intramolecular Michael additionSubstituted benzo[d]pyrrolo[2',3':4,5]pyrrolo[1,2-a]imidazoles
o-Alkynylbenzaldehydes, aromatic amines with tethered nucleophilesCoupling-cyclization reactionsPyrrolo[1,2-a]quinoxalines

Table 2: Synthesis of Pyrrolo[1,2-a]benzimidazole-Linked Heterocycles.

Conjugation with Peptides

While specific examples detailing the coupling of this compound to peptides are not extensively documented in the provided search results, the synthesis of phenylalanine-linked pyrrolo[1,2-a]benzimidazoles has been noted as a research focus. This suggests that standard peptide coupling methodologies are likely employed. Typically, a carboxyl-functionalized pyrrolo[1,2-a]benzimidazole would be activated (e.g., as an active ester or using coupling agents like DCC/DMAP) and then reacted with the N-terminus of a peptide or a specific amino acid like phenylalanine. Conversely, an amino-functionalized pyrrolo[1,2-a]benzimidazole could be reacted with the activated C-terminus of a peptide. The synthesis of amino derivatives, as shown in Table 1, provides a clear pathway to obtaining the necessary precursors for such peptide conjugations.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2,3 Dihydro 1h Pyrrolo 1,2 a Benzimidazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one- and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments (e.g., ¹H, ¹³C, HSQC, HMBC)

The structural backbone of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole analogues is meticulously mapped using a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments. nih.govresearchgate.netresearchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For the parent compound, distinct signals are expected for the aliphatic protons of the pyrrolidine (B122466) ring and the aromatic protons of the benzimidazole (B57391) moiety. In substituted analogues, the chemical shifts of protons in the pyridine (B92270) and/or benzene (B151609) fragments are influenced by the electronic nature and position of the substituents. bohrium.comresearchgate.net A systematic study on related pyrido[1,2-a]benzimidazoles revealed that the proton at the position equivalent to H1 (adjacent to the bridgehead nitrogen) typically resonates at the lowest field due to the electron-withdrawing effect of the nitrogen atom. bohrium.comresearchgate.net Conversely, other heteroaromatic protons, like the one at the H2 position, are often found in the more shielded, upfield region of the spectrum. bohrium.comresearchgate.net

The ¹³C NMR spectrum complements the proton data by revealing the chemical shifts of all unique carbon atoms. The carbons of the fused benzene ring appear in the aromatic region, while the aliphatic carbons of the dihydro-pyrrolo ring are found at higher field strengths. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core (Note: These are generalized ranges based on related benzimidazole structures. Actual values will vary with solvent and substitution.)

Atom PositionTechniquePredicted Chemical Shift (ppm)Notes
Aliphatic CH₂ (Positions 1, 2, 3)¹H NMR2.5 - 4.5Protons on carbons adjacent to nitrogen atoms (C1, C3) will be deshielded and appear at the lower end of this range.
Aromatic CH (Positions 5, 6, 7, 8)¹H NMR7.0 - 8.0The exact positions depend on the electronic environment; protons adjacent to the fused ring junction may have distinct shifts. bohrium.comresearchgate.net
Aliphatic CH₂ (Positions 1, 2, 3)¹³C NMR20 - 50Carbons adjacent to nitrogen (C1, C3) will be deshielded.
Aromatic CH (Positions 5, 6, 7, 8)¹³C NMR110 - 140Standard aromatic region for benzimidazole derivatives. researchgate.net
Quaternary Carbons (C4a, C8a)¹³C NMR130 - 155Bridgehead and fused ring carbons typically appear at lower field. researchgate.net

Nitrogen-15 NMR Spectroscopy for Nitrogen Atom Characterization (e.g., ¹⁵N-NMR, Proton-Nitrogen HMBC)

Given the presence of two distinct nitrogen atoms in the this compound core, ¹⁵N NMR spectroscopy is a powerful technique for their characterization. researchgate.net Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, experiments are often performed using inverse-detected methods like ¹H-¹⁵N HMBC. researchgate.netnih.gov This experiment reveals correlations between protons and nitrogen atoms over two or three bonds.

This technique is particularly useful for:

Distinguishing Nitrogen Environments: The sp³-hybridized nitrogen of the pyrrolidine ring and the sp²-hybridized nitrogen within the imidazole (B134444) portion of the benzimidazole system will have significantly different ¹⁵N chemical shifts.

Confirming Tautomeric Forms and Protonation Sites: In related N-H benzimidazoles, ¹⁵N NMR is used to study proton transfer and tautomerism. nih.gov For the fused pyrrolo[1,2-a]benzimidazole system, where the tautomerism is fixed, ¹⁵N NMR can confirm the electronic state of the nitrogen atoms and identify sites of protonation in acidic media.

Assigning Ambiguous Signals: In complex derivatives, ¹H-¹⁵N HMBC spectra can help to unambiguously assign proton signals that are near the nitrogen atoms, such as the protons on C1 and the aromatic proton on C8. bohrium.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. researchgate.net For this compound (C₁₀H₁₀N₂), the high-resolution mass spectrum would show a molecular ion [M]⁺ peak corresponding to a mass of 158.204. sielc.com

Electron impact (EI) ionization is a common method used for analyzing such heterocyclic systems. mjcce.org.mkresearchgate.netsemanticscholar.org The resulting mass spectrum displays the molecular ion and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For pyrrolo[1,2-a]benzimidazole derivatives, fragmentation often involves the cleavage of the pyrrolidine ring and the stable benzimidazole core. mjcce.org.mkresearchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z ValueIonPlausible Origin
158[C₁₀H₁₀N₂]⁺Molecular Ion [M]⁺
157[C₁₀H₉N₂]⁺Loss of a hydrogen radical [M-H]⁺
130[C₈H₆N₂]⁺Loss of ethylene (B1197577) (C₂H₄) from the pyrrolidine ring
118[C₇H₆N₂]⁺Benzimidazole cation radical
91[C₆H₅N]⁺Loss of HCN from the benzimidazole cation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. semanticscholar.org The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. researchgate.netresearchgate.net

Key expected vibrational frequencies include:

C-H Stretching (Aromatic): Bands appearing above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, are characteristic of the C-H bonds on the benzene ring.

C-H Stretching (Aliphatic): Strong bands in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the CH₂ groups in the saturated pyrrolidine ring.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the C=C bonds of the benzene ring and the C=N bond of the imidazole moiety typically appear as a series of sharp bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibrations for the aliphatic and aromatic C-N bonds are expected in the fingerprint region, generally between 1250 cm⁻¹ and 1350 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear as strong bands in the 700-900 cm⁻¹ range, and their specific position can give clues about the substitution pattern on the benzene ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150 - 3050C-H StretchAromatic Ring
3000 - 2850C-H StretchAliphatic (CH₂)
1620 - 1450C=C and C=N StretchAromatic & Imidazole Rings
1350 - 1250C-N StretchAromatic & Aliphatic Amines
900 - 700C-H Bend (out-of-plane)Aromatic Ring

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies for Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of conjugated systems. researchgate.net The benzimidazole core of the molecule is the primary chromophore responsible for its UV absorption. nih.gov

The UV-Vis absorption spectrum of this compound in a suitable solvent like acetonitrile (B52724) or methanol (B129727) is expected to show characteristic absorption bands. nih.govresearchgate.net These bands typically arise from π→π* transitions within the conjugated benzimidazole system. For benzimidazole derivatives, absorption maxima are often observed in the 240-285 nm range. nih.gov The fusion of the pyrrolidine ring may cause slight shifts in these absorption maxima compared to simple benzimidazoles.

Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by UV light. Many benzimidazole derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may emit light at a longer wavelength (a Stokes shift). The resulting fluorescence spectrum, including the emission maximum and quantum yield, provides valuable insight into the molecule's electronic structure and excited-state dynamics. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the definitive, unambiguous molecular structure in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional architecture of the molecule. mdpi.com

For this compound, an X-ray crystal structure would confirm:

Planarity: It would show the extent of planarity of the benzimidazole ring system. researchgate.net

Conformation: The conformation of the non-planar, five-membered pyrrolidine ring would be precisely determined.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as π-π stacking interactions between the aromatic rings of adjacent molecules or C-H···π interactions, which stabilize the crystal lattice. researchgate.netmdpi.com

Structural analysis of related pyrrolo[1,2-a]benzimidazoles has been successfully performed using this technique, confirming the fused ring system's geometry and providing the basis for understanding its chemical reactivity and biological interactions. researchgate.net

Precision Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Single-crystal X-ray diffraction is the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. researchgate.net This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral (torsion) angles, which collectively define the molecule's conformation. researchgate.netsemanticscholar.org For complex heterocyclic systems like pyrrolo[1,2-a]benzimidazole analogues, X-ray crystallography confirms the fused ring structure and reveals subtle conformational details influenced by various substituents. researchgate.net

Research on related benzimidazole derivatives provides a clear indication of the precision achievable. For instance, in the structure of 2-(pyren-1-yl)-1H-benzimidazole, the bond lengths and angles within the benzimidazole core have been determined with high accuracy. researchgate.net Similarly, the analysis of 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol demonstrates how X-ray diffraction can precisely define the relative orientation of different planar fragments within a single molecule through the measurement of dihedral angles. nih.gov In this structure, the benzimidazole moiety forms significant dihedral angles with the two flanking benzene rings, recorded at 46.16 (7)° and 77.45 (8)°. nih.gov

The data obtained from these analyses are crucial for validating computational models, such as those based on Density Functional Theory (DFT), which can predict molecular geometries. researchgate.net The comparison between experimental X-ray data and calculated values allows for a comprehensive understanding of the electronic and steric effects governing the molecular structure.

Below are tables representing typical bond parameters determined for benzimidazole-containing structures, illustrating the level of precision afforded by X-ray diffraction analysis.

Table 1: Selected Bond Lengths from X-ray Diffraction Analysis of a Benzimidazole Analogue Data derived from studies on related benzimidazole structures.

BondBond Length (Å)
C17—N21.364 (2)
C18—N21.376 (2)
C17—N11.330 (2)
C23—N11.389 (2)
C17—C161.463 (3)

Source: Faizi et al., Acta Cryst. (2017). E73, 1180–1183. researchgate.net

Table 2: Selected Bond and Dihedral Angles from X-ray Diffraction Analysis of Benzimidazole Analogues Data derived from studies on related benzimidazole structures.

Angle TypeAtoms InvolvedAngle (°)
Bond AngleN1—C17—N2112.48 (17)
Bond AngleC16—C17—N1125.73 (17)
Dihedral AngleBenzimidazole Plane vs. Benzene Ring 146.16 (7)
Dihedral AngleBenzimidazole Plane vs. Benzene Ring 277.45 (8)
Dihedral AngleBenzene Ring 1 vs. Benzene Ring 254.34 (9)

Source: Faizi et al., Acta Cryst. (2017). E73, 1180–1183; Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. researchgate.netnih.gov

Chiral Recognition and Racemic Mixture Characterization in Complex Structures

When a molecule is chiral, it can exist as a pair of non-superimposable mirror images called enantiomers. The this compound core can be substituted in ways that introduce chirality. Differentiating between enantiomers and determining the enantiomeric excess (ee) of a mixture is critical in many fields. While standard spectroscopic methods like NMR are typically unable to distinguish between enantiomers, specialized techniques have been developed for this purpose. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: One of the most effective methods for chiral recognition via NMR is the use of chiral solvating agents (CSAs) or chiral derivatizing agents. nih.govrsc.org When a racemic mixture of a chiral pyrrolo[1,2-a]benzimidazole analogue is combined with an enantiomerically pure CSA, transient diastereomeric complexes are formed. nih.gov These complexes have different magnetic environments, resulting in separate, distinguishable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR) for each enantiomer. nih.govnih.gov The integration of these separated signals allows for the precise quantification of the enantiomeric excess. rsc.org For example, tetraaza macrocyclic chiral solvating agents have proven highly effective in resolving the signals of enantiomers of various heterocyclic compounds. nih.gov

Chiroptical Spectroscopy: Techniques that measure the differential interaction of chiral molecules with polarized light are inherently suited for distinguishing enantiomers.

Electronic Circular Dichroism (ECD): ECD is the counterpart to VCD in the ultraviolet-visible region of the spectrum. It is also used to assign the absolute configuration of chiral molecules, often in a complementary fashion with VCD to ensure an accurate assignment. ru.nl

Microwave Three-Wave Mixing: This is a highly sensitive, gas-phase technique for chiral analysis. arxiv.org It uses rotational transitions to provide a clear, species-specific signal for each enantiomer, allowing for the determination of handedness even in complex mixtures. arxiv.org

These advanced spectroscopic methods are indispensable tools for the complete structural characterization of chiral this compound analogues, providing critical data on their three-dimensional structure and stereochemical identity.

Computational Chemistry and Theoretical Modeling of 2,3 Dihydro 1h Pyrrolo 1,2 a Benzimidazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a microscopic view of the electronic properties governing the behavior of the 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole system.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the structural and energetic properties of pyrrolo[1,2-a]benzimidazole systems. By applying methods like B3LYP with a basis set such as 6-31G, researchers can perform geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise structural model.

For instance, DFT calculations on related benzimidazole (B57391) derivatives have been used to correlate calculated geometrical parameters with experimental data obtained from X-ray crystallography, showing good agreement. nih.gov Energetic calculations also reveal the stability of the molecule. The negative values of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for similar pyrrolo[1,2-c]imidazole scaffolds indicate that the compounds are in a stable state. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Benzimidazole-Related Scaffolds Note: Data is illustrative of typical findings for related systems, not specific to the parent compound.

Parameter Typical Calculated Value Significance
Bond Length (C-N) ~1.3-1.4 Å Indicates partial double bond character within the imidazole (B134444) ring.
Bond Angle (C-N-C) ~105-110° Defines the geometry of the fused ring system.
Dihedral Angle Varies Determines the planarity and conformation of the rings.
Total Energy Negative Value Indicates the overall stability of the calculated molecular structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity of the this compound system. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.

These orbital energies are used to calculate global reactivity descriptors, which quantify different aspects of reactivity. DFT calculations have been employed to determine these properties for a wide range of benzimidazole derivatives. nih.govnih.gov For example, in studies of benzimidazole fungicides, FMO analysis helps to understand the molecule's chemical reactivity. nih.gov

Table 2: Chemical Reactivity Descriptors from FMO Analysis

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) χ² / (2η) Measures the propensity to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

In a typical MEP map, red areas indicate negative electrostatic potential, highlighting regions rich in electrons that are susceptible to electrophilic attack (nucleophilic sites). nih.gov Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack (electrophilic sites). nih.gov For benzimidazole-based systems, MEP maps reveal that negative potentials are often localized over electronegative atoms like nitrogen and carbonyl oxygen atoms, while the hydrogen atoms of the benzimidazole ring typically show positive potential. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic nature of this compound systems over time. These simulations model the movements and interactions of atoms, revealing the molecule's conformational flexibility and its interactions with its environment, such as solvent molecules or a protein binding pocket. rsc.org

For benzimidazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. researchgate.nettandfonline.com By analyzing parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) over the simulation period (e.g., 100 nanoseconds), researchers can determine if a docked compound remains stably bound to its target. rsc.orgresearchgate.net For instance, simulations have shown that certain benzimidazole-based inhibitors can induce instability in their target protein, leading to the dissociation of its functional form. nih.gov

Molecular Docking Studies for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely applied to derivatives of the this compound scaffold to screen for potential biological activity. ijper.inresearchgate.net The process involves placing the ligand into the binding site of a target protein and calculating a docking score, which estimates the binding affinity. rsc.org

Docking studies on benzimidazole analogues have identified promising candidates for various therapeutic targets, including enzymes involved in inflammation (COX-2), parasitic diseases (triosephosphate isomerase), and cancer (tubulin). rsc.orgresearchgate.netmdpi.com These studies predict binding energies and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site. ijper.inresearchgate.net For example, docking of benzimidazole-pyrrolidines into human NAD[P]H-quinone oxidoreductase 1 (NQO1) helped to understand their antioxidant activities. nih.gov

Table 3: Representative Molecular Docking Results for Benzimidazole Derivatives Note: Targets and scores are from various studies on derivatives and are for illustrative purposes.

Compound Class Protein Target (PDB ID) Typical Docking Score (kcal/mol) Key Interacting Residues (Example)
Benzimidazole-Thiazoles COX-2 -8.4 to -8.9 TYR385, SER530
Benzimidazole Analogues COX-2 (6COX) > -11.0 HIS386, HIS388, LEU390
Benzimidazole-Triazoles Glucosamine-6-phosphate synthase Not specified Not specified
Pyrrole-Benzimidazoles NQO1 Not specified Not specified

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of the this compound ring system. Theoretical studies can map out the entire reaction pathway, identify intermediate structures, and calculate the energies of transition states.

One studied synthetic route is the cyclopropyliminium rearrangement of substituted 2-cyclopropylbenzimidazoles, which yields the this compound core. researchgate.net Computational analysis can explain the regioselectivity of such reactions, showing how electronic and steric effects, as well as potential stabilizing interactions like hydrogen bonds, direct the reaction to form one isomer over another. researchgate.net Furthermore, efficient one-pot, three-component reactions to synthesize the pyrrolo[1,2-a]benzimidazole scaffold have been developed, where computational methods can help optimize conditions and understand the underlying cycloaddition and condensation steps. nih.govresearchgate.net These investigations are crucial for improving synthetic efficiency and designing novel pathways to this important heterocyclic system.

In Silico Screening and Prediction of ADMET Properties for Drug Development

The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties and toxicity. nih.gov To mitigate these risks and streamline the drug discovery process, computational methods, collectively known as in silico screening, have become indispensable tools. These methods allow for the early-stage evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, providing crucial insights into its potential as a drug. nih.govijarbs.com For the this compound scaffold, in silico ADMET prediction plays a vital role in identifying derivatives with favorable drug-like properties.

A variety of computational tools and models are employed for ADMET prediction. nih.gov Software such as SwissADME, DATA Warrior, and QikProp are frequently utilized to calculate a wide range of physicochemical and pharmacokinetic parameters. researchgate.netnih.gov These programs use quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity and ADMET properties. researchgate.netbiointerfaceresearch.com

Key aspects of in silico ADMET screening for this compound systems include the evaluation of drug-likeness, absorption, distribution, metabolism, and toxicity.

Drug-Likeness and Physicochemical Properties:

A fundamental step in in silico screening is the assessment of a compound's "drug-likeness," often evaluated using criteria such as Lipinski's Rule of Five. nih.gov This rule establishes that orally active drugs generally possess a molecular weight under 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov For derivatives of this compound, computational tools can rapidly calculate these and other important descriptors like topological polar surface area (TPSA), which is a good indicator of drug absorption and transport. mdpi.com

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Hypothetical this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsTPSA (Ų)Lipinski's Rule of Five Violations
Parent Scaffold C₁₀H₁₀N₂158.202.151116.130
Derivative A C₁₁H₁₂N₂O188.231.851236.360
Derivative B C₁₀H₉FN₂176.192.301116.130
Derivative C C₁₂H₁₄N₂O₂218.251.502356.590

This table presents hypothetical data for illustrative purposes based on computational models commonly applied to similar heterocyclic systems.

Absorption and Distribution:

In silico models are adept at predicting a compound's potential for gastrointestinal absorption and its ability to cross biological barriers, such as the blood-brain barrier (BBB). mdpi.com High gastrointestinal absorption is a desirable trait for orally administered drugs. The ability or inability to penetrate the BBB is crucial depending on the intended therapeutic target. For neuroactive compounds, BBB penetration is essential, while for peripherally acting drugs, it is generally to be avoided to minimize central nervous system side effects. mdpi.com

Metabolism:

The metabolic fate of a drug candidate is a critical determinant of its efficacy and potential for drug-drug interactions. Computational models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family. ijarbs.com For instance, predictions can be made for isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for the metabolism of a vast number of drugs. ijarbs.com Identifying potential metabolic liabilities early on allows for structural modifications to improve the metabolic stability of the lead compound.

Toxicity Prediction:

A major advantage of in silico screening is the early identification of potential toxicity risks, which can prevent costly failures in later stages of drug development. nih.gov Various computational models can predict different toxicity endpoints, including mutagenicity (e.g., AMES toxicity), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). mdpi.comgjpb.de These predictions are based on the structural alerts within the molecule that are known to be associated with specific toxicities.

Table 2: Predicted ADMET Properties of Hypothetical this compound Derivatives

CompoundGI AbsorptionBBB PermeantCYP2D6 InhibitorhERG I InhibitorAMES ToxicityHepatotoxicity
Parent Scaffold HighYesNoNoNoLow
Derivative A HighYesNoNoNoLow
Derivative B HighYesNoNoNoLow
Derivative C HighNoYesNoNoModerate

This table presents hypothetical data for illustrative purposes based on computational models commonly applied to similar heterocyclic systems. "Yes" and "No" indicate the predicted outcome, while "High," "Low," and "Moderate" represent the predicted level of the property.

By integrating these diverse in silico predictions, a comprehensive ADMET profile for novel this compound derivatives can be constructed. This allows medicinal chemists to prioritize the synthesis of compounds with the most promising drug-like properties, thereby accelerating the discovery of new therapeutic agents.

Pharmacological and Biological Activities of 2,3 Dihydro 1h Pyrrolo 1,2 a Benzimidazole Derivatives

Antineoplastic and Anticancer Activities

Derivatives of the pyrrolo[1,2-a]benzimidazole (PBI) ring system have been the subject of extensive structure-activity relationship studies, revealing potent antineoplastic properties. nih.govnih.gov These compounds have been engineered as bioreductive alkylating agents, showing a unique spectrum of activity against various cancer types. nih.gov

The cytotoxic effects of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole derivatives have been documented across a broad panel of human cancer cell lines. One of the most potent agents, 6-N-aziridinyl-3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo-[1,2-a]benzimidazole-5,8-dione 3-acetate (PBI-A), displayed nanomolar IC50 values against several human ovarian and colon cancer cell lines. nih.gov Studies have consistently noted the high level of cytotoxicity of these benzimidazole-based agents against melanoma cell lines. nih.gov In contrast, a complete absence of activity has been observed against leukemia cell lines in some studies. nih.gov

Further research has highlighted the efficacy of related benzimidazole (B57391) derivatives against a wide range of cancers, including those of the lung, breast, and kidney. nih.govepa.gov For instance, pyrrolobenzodiazepine (PBD)-conjugated benzimidazole derivatives have shown potent growth inhibition at nanomolar concentrations in the NCI-60 cancer cell line screen, which includes leukemia, melanoma, ovarian, colon, renal, and breast cancers. nih.gov Similarly, novel pyrido[2,3-d]pyrimidin-4-one derivatives, which share structural similarities, exhibited significant cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com

Inhibitory Activity of Selected Benzimidazole Derivatives Against Various Cancer Cell Lines
Compound TypeCancer Cell Lines InhibitedReference
Pyrrolo[1,2-a]benzimidazole-5,8-dione Derivatives (e.g., PBI-A)Ovarian, Colon, Melanoma nih.govnih.gov
Pyrrolobenzodiazepine (PBD)-conjugated BenzimidazolesLeukemia, Melanoma, Lung, Ovarian, Colon, Renal, Breast, Prostate, CNS nih.gov
Pyrido[2,3-d]pyrimidin-4-one DerivativesLung (NCI-H460), Liver (HepG2), Colon (HCT-116) mdpi.com
Benzimidazole-based 1,3,4-oxadiazole (B1194373) DerivativesBreast (MDA-MB-231), Ovarian (SKOV3), Lung (A549) nih.gov

The anticancer effects of benzimidazole derivatives are often mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govnih.gov Certain benzimidazole-based 1,3,4-oxadiazole derivatives have been shown to effectively suppress cancer cell cycle progression and trigger apoptosis in breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cell lines. nih.govresearchgate.net

For example, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, which contains a pyrrole (B145914) moiety, induces cell cycle arrest at the G2/M phase in colorectal cancer cells. nih.gov This arrest is followed by the induction of cellular apoptosis. nih.gov This mechanism is often linked to the disruption of microtubule dynamics. nih.gov Similarly, other benzimidazole derivatives have been reported to induce G2-M phase arrest and stimulate mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov The ability to arrest the cell cycle at different phases and trigger apoptosis is a key mechanism by which these compounds exert their cytotoxic effects. nih.gov

Derivatives of this compound and related structures function by inhibiting key enzymes and signaling pathways essential for tumor growth and survival. A significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.govnih.govsemanticscholar.org Several novel benzimidazole derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating activity in the sub-micromolar and even nanomolar range. nih.govnih.govresearchgate.netacs.org For instance, certain 1,2-disubstituted 1H-benzimidazoles show potent inhibitory activity against VEGFR-2, with IC50 values as low as 0.11 µM. researchgate.net

In addition to VEGFR-2, other kinases are also targeted. One derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was identified as a multi-kinase inhibitor with potent activity against Cyclin-Dependent Kinase 4 (CDK4)/CYCLIN D1 and ARK5 kinases, which are involved in cell cycle regulation. acs.org While Topoisomerase II is a known target for some anticancer agents, specific data on its inhibition by this compound derivatives is less prominent in the reviewed literature, though the broader class of benzimidazoles includes compounds with this activity.

A primary mechanism for the antitumor activity of pyrrolo[1,2-a]benzimidazole (PBI) derivatives is their direct interaction with DNA. nih.govnih.gov These compounds are designed to act as bioreductive agents; following reduction of their quinone ring to a hydroquinone (B1673460), they become activated to alkylate DNA. nih.govnih.gov This process can lead to several forms of DNA damage.

Research has shown that PBI derivatives possess excellent DNA strand-cleaving capabilities. nih.gov The proposed mechanism involves the reductive alkylation of DNA, which is followed by the generation of reactive oxygen species that cause the cleavage. nih.gov Furthermore, evidence suggests that these agents can cause base-pair-specific hydrolysis of phosphodiester bonds in the DNA backbone. jst.go.jp The reduced form of a PBI analogue reacts with DNA to create a stable adduct, which subsequently leads to cleavage at specific guanine (B1146940) and adenine (B156593) bases. nih.gov These compounds were initially designed to mimic the DNA cross-linking action of mitomycin antitumor agents. nih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively pump drugs out of cancer cells. nih.govnih.govresearchgate.net Certain benzimidazole derivatives have been specifically designed to counteract this mechanism. nih.gov

By creating hybrid molecules that combine the cytotoxic features of benzimidazoles with the P-gp inhibitory action of other scaffolds, researchers have developed compounds that can overcome MDR. nih.gov One such derivative, compound VII from a study, exhibited potent ABCB1 inhibitory action and showed synergistic effects when combined with doxorubicin (B1662922) in resistant cancer cells. nih.gov The inhibition of the P-gp transporter by the benzimidazole derivative leads to a decrease in doxorubicin efflux, thereby increasing its intracellular concentration and restoring its toxic effect on the cancer cells. nih.gov Some PBI derivatives have also been noted to share cross-resistance with doxorubicin, indicating an interaction with similar resistance pathways. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with a broad spectrum of antimicrobial activities. researchgate.netresearchgate.net

Derivatives of 4H-pyrrolo[1,2-a]benzimidazole have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 125 µg/mL. Other novel pyrrolyl benzimidazole derivatives showed significant antibacterial activity with MIC values as low as 6.25 µg/mL and antitubercular activity at 3.12 µg/mL. journalgrid.com

In terms of antifungal properties, various benzimidazole derivatives are effective against a range of fungi, including Candida and Aspergillus species. mdpi.comnih.gov One study found that a 4H-pyrrolo[1,2-a]benzimidazole derivative was the most active compound against C. albicans, with an MIC value of 31.25 μg/mL. Another study highlighted that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the best antifungal activities among the tested compounds. nih.gov

The antiviral potential of benzimidazole derivatives has also been explored. researchgate.netmdpi.com Studies have reported activity against a wide range of viruses, including RNA viruses like Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV), and Bovine Viral Diarrhoea Virus (BVDV), as well as DNA viruses. researchgate.net Some derivatives have also been investigated for activity against the Hepatitis C virus. researchgate.net

Antimicrobial Activity of Selected Benzimidazole Derivatives
Derivative ClassActivity TypeTarget MicrobesPotency (MIC)Reference
4H-Pyrrolo[1,2-a]benzimidazolesAntibacterialGram-positive and Gram-negative bacteria12.5 - 125 µg/mL
4H-Pyrrolo[1,2-a]benzimidazolesAntifungalCandida albicans31.25 µg/mL
Pyrrolyl BenzimidazolesAntibacterialGram-positive and Gram-negative bacteria6.25 µg/mL journalgrid.com
Pyrrolyl BenzimidazolesAntitubercularMycobacterium tuberculosis3.12 µg/mL journalgrid.com
Alkyl-1H-benzo[d]imidazolesAntifungalAspergillus species, Dermatophytes0.5 - 256 µg/ml nih.gov
2-[(benzotriazol-1/2-yl)methyl]benzimidazolesAntiviralRSV, BVDV, YFV, CVB2EC50 as low as 20 nM for RSV researchgate.net

Broad-Spectrum Activity Against Diverse Pathogenic Microorganisms

Scientific literature available through comprehensive searches does not provide specific data regarding the broad-spectrum antimicrobial activity of this compound derivatives against a diverse range of pathogenic microorganisms. While the broader class of benzimidazoles is known for its antimicrobial properties, specific studies focusing on the this compound scaffold are not prevalent in the reviewed literature.

Proposed Mechanisms of Antimicrobial Action

While direct studies on the antimicrobial mechanisms of most this compound derivatives are limited, research on certain compounds within this family provides insight into a potential mode of action. A study on antitumor agents based on the pyrrolo[1,2-a]benzimidazole (PBI) ring system revealed that these derivatives possess significant DNA strand cleaving capabilities. nih.gov Specifically, compounds such as 6-N-aziridinyl-3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo-[1,2-a]benzimidazole-5,8-dione 3-acetate were found to function as reductive alkylating agents that damage DNA. nih.gov This process is thought to involve the generation of reactive oxygen species, leading to the cleavage of DNA strands. nih.gov Such a mechanism, while explored in the context of anticancer activity, is a plausible pathway for antimicrobial effects, as DNA is a crucial target in microbial cells as well.

Anti-inflammatory Properties and Potential Therapeutic Applications

Neurological and Cognition-Enhancing Activities

Specific studies detailing the neurological and cognition-enhancing activities of this compound derivatives are limited in the currently available scientific literature. However, research on structurally related compounds provides some context. For instance, a series of 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones, which share a similar fused ring system, were synthesized and evaluated for anticonvulsant activity. nih.gov These derivatives demonstrated a notable anticonvulsant effect in animal models. nih.gov While this points to the potential of the broader pyrrolo[1,2-a]benzimidazole scaffold to interact with the central nervous system, direct evidence for the cognition-enhancing effects of this compound derivatives is not specified.

Antioxidant Activity

A study on a specific derivative of pyrrolo[1,2-α]benzimidazole, identified as RU-792, has demonstrated its antioxidant properties. nih.gov The research compared the antioxidant effects of RU-792 with the reference antioxidant Trolox in various model systems. The findings indicated that RU-792 possesses high antioxidant activity stemming from its intrinsic antiradical properties. nih.gov

The study highlighted that RU-792 was more effective than Trolox in the models of Fe(2+)-induced chemiluminescence of lipids with 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov However, it was found to be less effective in the model of luminol-dependent chemiluminescence. nih.gov

Table 1: Antioxidant Activity of RU-792 in Different Model Systems

Model System Activity of RU-792
Fe(2+)-induced chemiluminescence of lipids with DPPH High
Fe(2+)-induced chemiluminescence of lipids with ABTS High

Enzyme Inhibition Beyond Primary Therapeutic Targets (e.g., Acetylcholinesterase, NTPase/Helicase of HCV)

There is a scarcity of information in the reviewed scientific literature specifically detailing the inhibition of enzymes such as acetylcholinesterase or the NTPase/helicase of the Hepatitis C virus (HCV) by this compound derivatives. While the broader benzimidazole class has been explored for these inhibitory activities, specific data for the this compound scaffold is not available. nih.govnih.govfrontierspartnerships.org

Structure Activity Relationship Sar and Mechanistic Studies of 2,3 Dihydro 1h Pyrrolo 1,2 a Benzimidazole Based Agents

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of pyrrolo[1,2-a]benzimidazole derivatives can be finely tuned by strategic chemical modifications at various positions on the heterocyclic ring system. These substitutions directly influence the compounds' cytotoxicity, antitumor profiles, and their interactions with biological targets like DNA and associated enzymes.

Substituents on the pyrrolo[1,2-a]benzimidazole core, particularly at the 3- and 7-positions, play a critical role in determining the cytotoxic potency and cancer cell line selectivity.

The substituent at the 3-position has been identified as having the most significant influence on cytotoxicity and in vivo antitumor activity. nih.gov Studies involving a range of analogues, including those with nitrogen-containing 3-substituents of varying basicity, have shown that a relatively basic substituent at this position is a requirement for outstanding cytotoxicity. nih.gov Furthermore, increasing the lipophilicity of the 3-substituent in certain series, such as the 6-aziridinylpyrrolo[1,2-a]-benzimidazole quinones (PBIs) and 6-acetamidopyrrolo[1,2-a]benzimidazole quinones (APBIs), has been shown to specifically enhance cytotoxicity against melanoma cell lines. nih.gov An exception is the 3-carbamate derivative, which, while not following the lipophilicity trend, demonstrates enhanced DNA cleavage. nih.gov

The substituent at the 7-position also significantly impacts the antitumor profile. For instance, in a series of pyrrolo[1,2-a]benzimidazole quinones with a 6-aziridinyl group, the 7-methyl substituted analogues demonstrated the highest cytotoxicity. nih.govacs.org One of the most effective agents studied, 6-N-aziridinyl-3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo-[1,2-a]benzimidazole-5,8-dione 3-acetate, exhibited nanomolar IC50 values against various human ovarian and colon cancer cell lines. nih.gov

Table 1: Impact of Substituents on Cytotoxicity

Base Compound SeriesPosition of SubstitutionSubstituent TypeObserved Effect on CytotoxicityTarget Cell Lines (if specified)Source(s)
Pyrrolo[1,2-a]benzimidazoles (PBIs)3-positionIncreasingly LipophilicIncreased CytotoxicityMelanoma nih.gov
Pyrrolo[1,2-a]benzimidazoles (PBIs)3-positionBasic Nitrogen-containingIncreased CytotoxicityGeneral nih.gov
6-aziridinyl-PBIs7-positionMethylHighest Cytotoxicity in seriesGeneral nih.govacs.org
6-acetamido-PBIs (APBIs)7-positionMethoxy (B1213986) (vs. Methyl)Substantial Loss of CytotoxicityGeneral nih.govacs.org
PBI Derivative3- and 7-positions3-acetoxy, 7-methylHigh Potency (Nanomolar IC50)Ovarian, Colon nih.gov

The substituent at the 7-position exerts significant control over the mechanism of action by influencing the molecule's ability to alkylate DNA and inhibit key enzymes like topoisomerase II. nih.govacs.org This control is mediated through a combination of steric and electronic effects that dictate the fate of the reactive aziridinyl ring present in many potent analogues. nih.govacs.org

Upon reductive activation, a 6-aziridinyl PBI can undergo two competing reactions: nucleophilic trapping (alkylation) or a 1,5-sigmatropic shift, which involves the reductive opening of the aziridinyl ring. nih.govacs.org

Electron-donating groups , such as methoxy (-OCH3), at the 7-position are electron-rich and favor the 1,5-sigmatropic shift. This pathway reduces the compound's ability to alkylate external nucleophiles like DNA. nih.govacs.org

Electron-withdrawing or sterically influential groups , like a methyl (-CH3) group, can distort the conformation of the 6-aziridinyl group. This distortion hinders the 1,5-sigmatropic shift and promotes nucleophilic trapping, leading to significant DNA alkylation. nih.govacs.org

Consequently, 7-methyl PBIs exhibit greater cytotoxicity due to their enhanced DNA alkylating ability. nih.govacs.org Conversely, the shift from a 7-methyl to a more electron-rich 7-methoxy group leads to a substantial decrease in cytotoxicity and a reduction in the ability to inhibit topoisomerase II. nih.govacs.org The mechanism for topoisomerase II inhibition is thought to involve the intercalation of electron-deficient analogues into the DNA, an interaction that is also modulated by the electronic nature of the 7-substituent. nih.govacs.org Psorospermin, a natural product, has been shown to increase its DNA alkylation reactivity by 25-fold in the presence of topoisomerase II, highlighting the intimate link between the enzyme and the drug's DNA-damaging effects. nih.gov

Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of pyrrolo[1,2-a]benzimidazole derivatives can have a profound impact on their activity. Natural products, which often serve as inspiration for these compounds, are typically biosynthesized as single enantiomers, and their chirality is crucial for target binding, metabolism, and distribution. malariaworld.org

For pyrrolo[1,2-a]benzimidazole-based agents, the introduction of chiral centers, particularly within the 3-substituent, has been explored as a strategy to enhance biological efficacy. The rationale for preparing specific R and S enantiomers includes leveraging potential stereoselective reductive activation by enzymes such as DT-diaphorase and optimizing hydrogen bonding interactions within the major groove of DNA. nih.gov

While studies have prepared and tested pure enantiomers of PBI analogues, the precise importance of using single enantiomers for cytotoxicity remains an area of ongoing investigation. nih.gov However, the general principles of pharmacology suggest that stereochemistry can be a critical driver for potency. malariaworld.org Differences in activity between stereoisomers can arise from stereoselective uptake by cellular transport systems or differential binding affinities for the target molecule. malariaworld.org

Elucidation of Molecular Mechanisms of Action and Bioactivation Pathways

The antitumor activity of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-based agents stems from their ability to damage DNA. This process is not direct; it requires the metabolic activation of the parent compound into a more reactive species that can then interact with and modify the DNA structure, ultimately leading to cell death.

A key feature of many potent pyrrolo[1,2-a]benzimidazole antitumor agents is the presence of a quinone moiety. These compounds are essentially prodrugs that require reductive activation to exert their cytotoxic effects. nih.govacs.org This activation is often carried out by cellular reductases, such as DT-diaphorase. nih.gov

The reduction of the quinone form of a PBI yields a highly reactive hydroquinone (B1673460) intermediate. nih.govacs.org This hydroquinone is the critical species responsible for the subsequent DNA-damaging reactions. The fate of this intermediate is controlled by the substituents on the PBI core. For analogues containing a 6-aziridinyl group, the hydroquinone can trigger the opening of the aziridine (B145994) ring, making it a potent alkylating agent. nih.govacs.org

Once activated, the reduced pyrrolo[1,2-a]benzimidazole agents demonstrate a remarkable specificity in how they interact with DNA. Evidence indicates that these molecules interact with the major groove of DNA, rather than the minor groove or through simple intercalation. nih.govresearchgate.net

The specificity of this interaction is driven by the formation of Hoogsteen-type hydrogen bonds between the hydroquinone species and the edges of DNA base pairs within the major groove. nih.govnih.gov This directed binding preferentially targets A•T and G•C base pairs. nih.govresearchgate.netcapes.gov.br Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones, under reducing conditions, have been shown to cleave DNA specifically at guanine (B1146940) (G) and adenine (B156593) (A) bases, with no significant cleavage observed at cytosine (C) or thymine (B56734) (T) bases. nih.gov

The primary mechanism of DNA cleavage by these agents is the alkylation of the phosphate (B84403) backbone, which generates a hydrolytically unstable phosphotriester. nih.govnih.gov Subsequent hydrolysis of this triester leads to the scission of the DNA strand. nih.govresearchgate.net This mechanism of phosphate backbone hydrolysis can be further refined. By adding specific amino acid residues to the 3-amino position of the PBI core, researchers have been able to extend the recognition beyond a single base pair, achieving selective phosphate cleavage at a 5'-AA-3' sequence with minimal alkylation of guanine bases. nih.gov

Investigations into Sigmatropic Shift Reactions and Nucleophile Trapping Phenomena

The synthesis of the this compound ring system can be achieved through various synthetic routes, with some involving intriguing mechanistic pathways such as pericyclic reactions. One notable method involves the thermal rearrangement of 2-cyclopropylbenzimidazoles, a reaction that proceeds through a cyclopropyliminium rearrangement. researchgate.net This transformation is conceptually related to sigmatropic shifts, a class of pericyclic reactions where a sigma-bond migrates across a pi-system.

In the case of 2-cyclopropylbenzimidazole derivatives, the rearrangement is initiated by the formation of a cyclopropyliminium ion intermediate. This is followed by a concerted reorganization of electrons, leading to the cleavage of a cyclopropane (B1198618) bond and the formation of the fused pyrrolidine (B122466) ring. The regioselectivity of this rearrangement, which dictates the substitution pattern on the resulting 2,3-dihydropyrrolo[1,2-a]benzimidazole, is influenced by the nature and position of substituents on the cyclopropane ring as well as the polarity of the solvent used in the reaction. researchgate.net For instance, substrates with a functional group at the 1-position of the cyclopropane ring tend to yield products substituted at the 3-position of the pyrrolo[1,2-a]benzimidazole core. Conversely, substituents at the 2-position of the cyclopropane ring often lead to a mixture of isomeric products. researchgate.net

While direct studies explicitly detailing sigmatropic shifts and subsequent nucleophile trapping for the this compound core are not extensively documented, related studies on similar heterocyclic systems provide valuable insights. For example, investigations into the reactions of pyrrolo[2,1-c] nih.govnih.govbenzothiazines have demonstrated nucleophile-induced ring contractions. nih.govnih.gov In these reactions, a nucleophile attacks an electrophilic carbon, initiating a cascade of bond cleavage and formation events that result in a rearranged heterocyclic system. nih.govnih.gov This highlights the potential for nucleophiles to intercept reactive intermediates formed during rearrangement reactions, a concept that could be extrapolated to the study of the this compound system. Further mechanistic investigations in this area could uncover novel synthetic methodologies and provide a deeper understanding of the reactivity of this important scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound derivatives are not prominently available in the reviewed literature, numerous QSAR analyses have been conducted on the broader class of benzimidazole-containing compounds, which share a common structural motif. These studies provide a framework for understanding the key molecular descriptors that govern the biological activity of these heterocycles.

For instance, QSAR studies on various benzimidazole (B57391) derivatives have been performed to elucidate the structural requirements for their anticancer, antimicrobial, and enzyme inhibitory activities. scirp.orgresearchgate.netnih.govresearchgate.netchemmethod.com These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms are then employed to build predictive models.

A hypothetical QSAR study on a series of this compound derivatives as, for example, anticancer agents might reveal the importance of specific structural features. The following table illustrates the kind of data that would be generated in such a study.

Compound IDR1R2logPMolecular WeightpIC50 (Experimental)pIC50 (Predicted)
1 HH2.5170.225.15.2
2 ClH3.2204.665.85.7
3 OCH3H2.3200.245.45.5
4 HNO22.1215.216.26.1
5 ClNO22.8249.656.96.8

In this hypothetical model, descriptors such as the octanol-water partition coefficient (logP) and molecular weight, along with the electronic effects of substituents (R1 and R2), would be correlated with the observed biological activity (pIC50). The predictive power of the resulting QSAR model would then be validated using internal and external validation techniques. Such models are invaluable for guiding the design of new, more potent analogs by predicting their activity before synthesis, thereby saving time and resources in the drug discovery process.

Ligand-Based and Structure-Based Drug Design Principles Applied to Pyrrolo[1,2-a]benzimidazoles

Both ligand-based and structure-based drug design strategies are powerful tools in the development of novel therapeutic agents. These approaches have been applied to the broader class of benzimidazoles and can be extended to the this compound scaffold to design compounds with improved potency and selectivity.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and physicochemical properties of these active ligands, a pharmacophore model can be developed. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity.

For pyrrolo[1,2-a]benzimidazole derivatives, a ligand-based approach would involve compiling a dataset of analogs with known biological activity against a specific target. A pharmacophore model could then be generated to identify the key structural motifs responsible for this activity. This model can then be used to virtually screen large compound libraries to identify new chemotypes with the desired pharmacological profile or to guide the design of new derivatives with enhanced activity.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach involves the use of computational docking to predict the binding mode and affinity of a ligand within the active site of the target.

In the context of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles, structure-based design could be used to optimize their interaction with a specific enzyme or receptor. For example, if the target is a kinase, docking studies could reveal key hydrogen bonding interactions between the pyrrolo[1,2-a]benzimidazole core and the hinge region of the kinase. The docking results can also highlight opportunities for introducing substituents that can form additional favorable interactions with specific pockets within the active site, thereby increasing binding affinity and selectivity.

The following table provides a hypothetical example of how docking studies could be used to guide the optimization of this compound derivatives as kinase inhibitors.

Compound IDR1-substituentR2-substituentDocking Score (kcal/mol)Key Interacting Residues
6 HH-7.5Met123 (H-bond)
7 4-pyridylH-8.9Met123 (H-bond), Asp181 (H-bond)
8 H3-aminophenyl-9.2Met123 (H-bond), Glu98 (salt bridge)
9 4-pyridyl3-aminophenyl-10.5Met123 (H-bond), Asp181 (H-bond), Glu98 (salt bridge)

By iteratively applying these design principles, synthesizing the designed compounds, and evaluating their biological activity, a comprehensive understanding of the structure-activity relationships for the this compound scaffold can be developed, leading to the discovery of novel and effective therapeutic agents.

Future Directions and Emerging Research Avenues for 2,3 Dihydro 1h Pyrrolo 1,2 a Benzimidazole in Chemical Biology

Development of Novel and Sustainable Synthetic Pathways with Enhanced Efficiency

The development of efficient and environmentally friendly synthetic methods is crucial for the widespread investigation and application of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole derivatives. Current research focuses on one-pot multicomponent reactions, which offer a streamlined approach to this scaffold. researchgate.net A notable method involves the reaction of a benzimidazole (B57391), a 2-bromoacetophenone (B140003) derivative, and an activated alkyne in refluxing 2-ethyloxirane, achievable through both conventional heating and microwave irradiation. researchgate.net Another strategy describes the synthesis from cyclic amidines, although this method has shown limitations, with successful cyclization being dependent on specific activating groups. tandfonline.com

Future efforts should prioritize the development of catalytic and enantioselective syntheses to produce specific stereoisomers, which often exhibit distinct biological activities. The exploration of green chemistry principles, such as the use of benign solvents, renewable starting materials, and atom-economical reactions, will be essential for creating sustainable synthetic routes.

Table 1: Comparison of Synthetic Strategies for Pyrrolo[1,2-a]benzimidazoles

Synthetic MethodStarting MaterialsConditionsAdvantagesLimitations
Multicomponent ReactionBenzimidazole, 2-bromoacetophenone, activated alkyneRefluxing 2-ethyloxirane or microwave irradiationOne-pot, efficientRequires specific activated alkynes
From Cyclic AmidinesCyclic amidines with activating groupsHeating or strong basesDirect cyclizationLimited to specific substrates

Exploration of Untapped Pharmacological Targets and Novel Therapeutic Indications

While derivatives of this compound have been investigated for their antitumor and antimicrobial properties, a vast landscape of pharmacological targets remains unexplored. researchgate.netjksus.org The structural similarity of the benzimidazole core to naturally occurring nucleotides allows these compounds to interact with a variety of biopolymers, suggesting a broad potential for biological activity. researchgate.netresearchgate.net

Future research should focus on screening these compounds against a wider range of targets, including but not limited to:

Kinases: Many heterocyclic compounds are potent kinase inhibitors, a class of drugs with significant therapeutic impact in oncology and inflammatory diseases.

G-protein coupled receptors (GPCRs): As one of the largest families of drug targets, GPCRs represent a promising area for discovering novel modulators.

Ion channels: The modulation of ion channels is critical in various physiological processes, and small molecules can act as potent regulators.

Epigenetic targets: The influence of small molecules on epigenetic modifications is a rapidly growing field with implications for cancer, neurodegenerative disorders, and other diseases.

Furthermore, the known anti-inflammatory and antitumor activities could be expanded to new therapeutic indications. jksus.org For instance, their role as modulators of tumor necrosis factor (TNF) signaling opens up possibilities for treating autoimmune diseases. google.comgoogle.com

Rational Design of Highly Selective and Potent this compound Derivatives

The rational design of new derivatives with improved potency and selectivity is a cornerstone of modern drug discovery. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect its biological activity. For example, specific substitutions on the benzimidazole ring have been shown to significantly influence the antitumor properties of these compounds. researchgate.net

Computational methods, such as molecular docking and dynamic simulations, can be employed to predict the binding of these derivatives to their biological targets. This in silico approach can guide the synthesis of new compounds with enhanced affinity and specificity, thereby reducing the time and cost associated with traditional trial-and-error methods. The goal is to develop derivatives that are highly potent against their intended target while minimizing off-target effects.

Integration of this compound into Combination Therapies and Prodrug Strategies

To enhance therapeutic efficacy and overcome potential resistance mechanisms, the integration of this compound derivatives into combination therapies is a promising strategy. justia.com Combining these compounds with other therapeutic agents could lead to synergistic effects, allowing for lower doses and reduced toxicity. justia.com For instance, in cancer treatment, they could be used alongside conventional chemotherapeutics or targeted agents.

The development of prodrugs is another important avenue. Prodrugs are inactive or less active precursors that are converted into the active drug in the body. This approach can improve the pharmacokinetic properties of a compound, such as its solubility, stability, and bioavailability. For the this compound scaffold, prodrug strategies could be designed to target specific tissues or cells, thereby increasing the therapeutic index of the active compound. google.com

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization for Pyrrolo[1,2-a]benzimidazole Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. These technologies can be applied to the this compound scaffold in several ways:

De novo drug design: AI algorithms can generate novel molecular structures with desired properties, providing a starting point for the synthesis of new derivatives.

Prediction of biological activity and properties: ML models can be trained on existing data to predict the pharmacological activity, toxicity, and pharmacokinetic profiles of new compounds.

High-throughput screening data analysis: AI can analyze large datasets from high-throughput screening campaigns to identify promising lead compounds and elucidate structure-activity relationships.

By integrating AI and ML into the discovery and optimization pipeline, researchers can accelerate the development of novel this compound-based therapeutics with improved efficacy and safety profiles.

Q & A

Q. What are the common synthetic strategies for 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole?

Synthetic approaches include cyclization, cycloaddition, and condensation reactions. A review by Saliyeva et al. (2022) categorizes methods based on the degree of saturation in the pyrroloimidazole ring. For example, condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole under acidic conditions yields tetrahydro derivatives, followed by nucleophilic substitution to introduce functional groups . Other routes involve multicomponent reactions using α-bromocarbonyl compounds and activated acetylenes in propylene oxide .

Q. What spectroscopic and structural characterization methods are used for this compound?

X-ray crystallography is critical for determining molecular geometry. For instance, Stibrany and Potenza (2012) reported triclinic crystal parameters (space group P1, a = 8.9409 Å, b = 9.5209 Å, c = 14.323 Å) for a copper(II) complex of the compound . NMR and mass spectrometry are routinely used to confirm purity and structure, as seen in the synthesis of methoxy-substituted derivatives .

Q. How does ring saturation influence the compound’s chemical properties?

The degree of saturation (e.g., dihydro vs. tetrahydro) affects reactivity and intermolecular interactions. Partial saturation enhances π-stacking and hydrogen bonding, as observed in imidazo[1,2-a]pyridine analogs, where C–H⋯N and C–H⋯π interactions stabilize crystal packing .

Advanced Research Questions

Q. How can nucleophilic substitution be optimized to synthesize derivatives?

Benzotriazole acts as a versatile synthetic auxiliary. For example, 2-(1H-benzotriazol-1-ylmethyl) intermediates undergo substitution with Grignard reagents, NaBH₄, or CN⁻ to yield functionalized derivatives. Reaction conditions (e.g., solvent, temperature) are optimized to control selectivity, as demonstrated in the synthesis of diazepine-fused analogs .

Q. What green chemistry approaches improve sustainability in synthesis?

  • Metal-free methods : Molecular oxygen serves as an oxidizer in dehydrogenative aromatization of 2-aminopyridines and cyclohexanones .
  • Photocatalysis : White LED irradiation with magnetic nanocatalysts enables room-temperature synthesis of dihydropyrimido-benzimidazoles in high yields (>85%) .
  • Microwave-assisted synthesis : Guanidine hydrochloride catalyzes solvent-free, microwave-mediated reactions to produce fluorescent derivatives efficiently .

Q. How do reaction conditions affect product distribution in multicomponent reactions?

Solvent and temperature dictate reaction pathways. For example, propylene oxide facilitates one-pot synthesis of pyrrolo[1,2-a]benzimidazoles at room temperature, while 1,2-epoxybutane at reflux yields only the benzimidazole derivative . Radical-mediated acylarylation of N-allyl-indoles under K₂S₂O₈ catalysis produces 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, with yields modulated by substituent electronic effects .

Q. What structural modifications enhance biological activity?

Methoxy and methyl groups at specific positions improve antitumor activity. For example, 5,8-dimethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exhibits cytotoxicity comparable to reference compounds, as confirmed by spectral data and melting point analysis . Anthelmintic derivatives (e.g., 6d, 6k) show efficacy against Syphacia obvelata via hydrophobic interactions with parasite enzymes .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Reactant of Route 2
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.